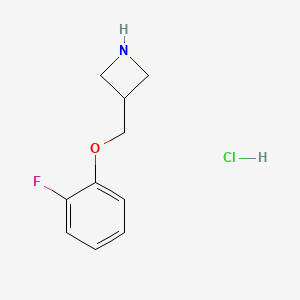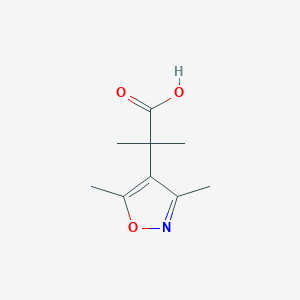
3-((2-Fluorophenoxy)methyl)azetidine hydrochloride
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 3-((2-Fluorophenoxy)methyl)azetidine hydrochloride involves several steps. One common synthetic route includes the reaction of 2-fluorophenol with an appropriate azetidine derivative under controlled conditions . The reaction typically requires the use of a base, such as sodium hydride, and a solvent, like dimethylformamide (DMF), to facilitate the reaction. The resulting product is then purified and converted to its hydrochloride salt form .
Analyse Chemischer Reaktionen
3-((2-Fluorophenoxy)methyl)azetidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible with reagents like sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
3-((2-Fluorophenoxy)methyl)azetidine hydrochloride has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 3-((2-Fluorophenoxy)methyl)azetidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s fluorinated phenoxy group allows it to interact with various enzymes and receptors, potentially inhibiting or activating them . These interactions can lead to changes in cellular processes and biochemical pathways, making it a valuable tool for research .
Vergleich Mit ähnlichen Verbindungen
3-((2-Fluorophenoxy)methyl)azetidine hydrochloride can be compared with other similar compounds, such as:
3-[(2-Chloro-4-fluorophenoxy)methyl]azetidine hydrochloride: This compound has a similar structure but includes a chlorine atom, which may alter its reactivity and interactions.
3-[(2-Fluorophenyl)methyl]azetidine hydrochloride: This compound lacks the phenoxy group, which can affect its chemical properties and applications.
3-(2-Fluorophenoxy)azetidine hydrochloride: This compound is similar but does not have the methyl group, which can influence its reactivity and stability.
Eigenschaften
IUPAC Name |
3-[(2-fluorophenoxy)methyl]azetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO.ClH/c11-9-3-1-2-4-10(9)13-7-8-5-12-6-8;/h1-4,8,12H,5-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRUACHJXUSQPKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)COC2=CC=CC=C2F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[4-(Trifluoromethoxy)phenoxy]nicotinonitrile](/img/structure/B1446706.png)








![8-Fluoro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1446717.png)
![Tert-butyl N-[(3-hydroxyazetidin-3-YL)methyl]carbamate](/img/structure/B1446719.png)
